molecular formula C12H10ClNOS2 B071306 2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile CAS No. 175137-70-9

2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile

Cat. No. B071306
M. Wt: 283.8 g/mol
InChI Key: LFTHVHSELNRTRB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a nitrile group (a carbon triple-bonded to a nitrogen), and methylthio groups (a sulfur atom bonded to a methyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl group would contribute a planar, aromatic portion to the molecule, while the nitrile group would add a linear, polar segment .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, nitriles can be hydrolyzed to form carboxylic acids, or reduced to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of a nitrile group might increase the compound’s polarity, affecting its solubility in different solvents .

Safety And Hazards

The safety and hazards of a compound also depend on its specific structure and properties. For example, many nitrile-containing compounds are toxic if ingested or inhaled, and can cause irritation if they come into contact with the skin or eyes .

properties

IUPAC Name

2-(3-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS2/c1-16-12(17-2)10(7-14)11(15)8-4-3-5-9(13)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTHVHSELNRTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC(=CC=C1)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380960
Record name 2-(3-chlorobenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile

CAS RN

175137-70-9
Record name 2-(3-chlorobenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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